Ethyl (1R,3S)-3-(pyrimidin-2-ylamino)cyclohexane-1-carboxylate
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Overview
Description
Ethyl (1R,3S)-3-(pyrimidin-2-ylamino)cyclohexane-1-carboxylate is a synthetic organic compound that belongs to the class of cyclohexane carboxylates This compound is characterized by the presence of a pyrimidinylamino group attached to a cyclohexane ring, which is further esterified with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1R,3S)-3-(pyrimidin-2-ylamino)cyclohexane-1-carboxylate typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including Diels-Alder reactions or hydrogenation of aromatic compounds.
Introduction of the Pyrimidinylamino Group: This step involves the nucleophilic substitution of a suitable leaving group on the cyclohexane ring with a pyrimidinylamine.
Esterification: The final step is the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,3S)-3-(pyrimidin-2-ylamino)cyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the cyclohexane ring or the pyrimidinylamino group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a carboxylic acid, while reduction with lithium aluminum hydride may produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl (1R,3S)-3-(pyrimidin-2-ylamino)cyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidinylamino group may play a key role in binding to these targets, while the cyclohexane ring provides structural stability. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl (1R,3S)-3-(pyridin-2-ylamino)cyclohexane-1-carboxylate: Similar structure with a pyridine ring instead of a pyrimidine ring.
Ethyl (1R,3S)-3-(pyrimidin-4-ylamino)cyclohexane-1-carboxylate: Similar structure with the amino group attached to the 4-position of the pyrimidine ring.
Uniqueness
Ethyl (1R,3S)-3-(pyrimidin-2-ylamino)cyclohexane-1-carboxylate is unique due to the specific positioning of the pyrimidinylamino group and the stereochemistry of the cyclohexane ring. These features may confer distinct biological activity and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
ethyl (1R,3S)-3-(pyrimidin-2-ylamino)cyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-2-18-12(17)10-5-3-6-11(9-10)16-13-14-7-4-8-15-13/h4,7-8,10-11H,2-3,5-6,9H2,1H3,(H,14,15,16)/t10-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQZSBGBUIFQFZ-MNOVXSKESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC(C1)NC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCC[C@@H](C1)NC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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